molecular formula C14H11BrN2O3 B2954348 5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide CAS No. 92152-48-2

5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

Cat. No.: B2954348
CAS No.: 92152-48-2
M. Wt: 335.157
InChI Key: MULGUYWFAXVEDZ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-Hydroxy-N’-(2-Hydroxybenzylidene)Benzohydrazide are cathepsin E and elastase of human neutrophils . These enzymes play a crucial role in the immune response, with cathepsin E involved in antigen processing and elastase in the degradation of extracellular matrix proteins.

Mode of Action

It is known that the compound forms ahydrogen bond with a solvating ethanol molecule . This interaction may influence the compound’s ability to interact with its targets, potentially inhibiting their activity.

Biochemical Analysis

Biochemical Properties

5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor. This compound interacts with enzymes such as cathepsin E and neutrophil elastase, which are involved in the pathogenesis of autoimmune diseases and tumor growth . The interaction with these enzymes is primarily through hydrogen bonding and coordination with the metal ions present in the enzyme active sites, leading to inhibition of their activity.

Cellular Effects

The effects of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impact on cellular metabolism. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues.

Molecular Mechanism

At the molecular level, 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the formation of hydrogen bonds and coordination with metal ions. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that the compound maintains its biological activity over several weeks, making it suitable for prolonged experiments.

Dosage Effects in Animal Models

The effects of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes involved in oxidative stress and inflammation. The compound can modulate the activity of enzymes such as superoxide dismutase and catalase, affecting the levels of reactive oxygen species and other metabolites . These interactions can lead to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Chemical Reactions Analysis

5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include ethanol as a solvent and moderate temperatures (60-70°C). Major products formed from these reactions depend on the specific reagents used and the reaction conditions.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULGUYWFAXVEDZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92152-48-2
Record name 5-BROMO-2-HYDROXY-N'-(2-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.